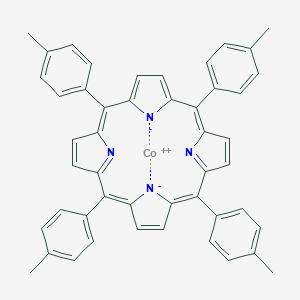

meso-Tetratolylporphyrin-Co(II)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

meso-Tetratolylporphyrin-Co(II): is a coordination complex where cobalt(II) is coordinated to meso-tetratolylporphyrin. Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll. meso-Tetratolylporphyrin-Co(II) is a synthetic derivative of these naturally occurring porphyrins, characterized by the presence of four tolyl groups attached to the meso positions of the porphyrin ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of meso-tetratolylporphyrin typically involves the condensation of pyrrole with an aldehyde, such as p-tolualdehyde, under acidic conditions. One common method is the Adler-Longo synthesis, which involves refluxing pyrrole and p-tolualdehyde in propionic acid with exposure to atmospheric oxygen . The resulting meso-tetratolylporphyrin can then be metallated with cobalt(II) salts, such as cobalt(II) acetate, to form meso-Tetratolylporphyrin-Co(II).

Industrial Production Methods: While specific industrial production methods for meso-Tetratolylporphyrin-Co(II) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: meso-Tetratolylporphyrin-Co(II) can undergo various chemical reactions, including:

Oxidation: The cobalt center can participate in redox reactions, where it can be oxidized to higher oxidation states.

Reduction: The cobalt center can also be reduced, which is useful in catalytic processes.

Substitution: Ligands coordinated to the cobalt center can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent environment.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt(III) porphyrin complexes, while reduction may regenerate the cobalt(II) state.

Applications De Recherche Scientifique

Chemical Applications

Catalysis:

meso-Tetratolylporphyrin-Co(II) is utilized as a catalyst in several organic reactions. Its cobalt center facilitates oxidation and reduction processes, making it effective in various catalytic systems. For instance, it has been investigated for its role in electrocatalytic hydrogen evolution and the electroreduction of carbon dioxide to carbon monoxide .

Electrocatalysis:

Recent studies have highlighted the use of meso-Tetratolylporphyrin-Co(II) in the development of catalysts for the degradation of organic dyes and the conversion of CO2. The compound demonstrated significant activity in electrochemical reactions, contributing to advancements in sustainable chemical processes .

| Application | Description | References |

|---|---|---|

| Electrocatalysis | Catalyzes H2 evolution and CO2 reduction | , |

| Organic synthesis | Acts as a catalyst for oxidation/reduction reactions | , |

Biological Applications

Photodynamic Therapy:

Research is ongoing into the potential of meso-Tetratolylporphyrin-Co(II) for use in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light irradiation allows it to target cancer cells selectively .

Antimicrobial Activity:

Studies have shown that porphyrins, including meso-Tetratolylporphyrin-Co(II), exhibit antimicrobial properties when exposed to visible light. This characteristic can be leveraged for developing new antimicrobial agents .

| Application | Description | References |

|---|---|---|

| Photodynamic Therapy | Potential treatment for cancer through ROS generation | , |

| Antimicrobial Activity | Effective against bacteria under light irradiation | , |

Industrial Applications

Sensor Development:

The compound's unique photophysical properties make it suitable for developing sensors and electronic materials. Its ability to absorb light efficiently allows it to be used in optoelectronic devices .

Environmental Remediation:

meso-Tetratolylporphyrin-Co(II) has been explored for its potential in environmental applications, particularly in the degradation of pollutants such as dyes through catalytic processes .

| Application | Description | References |

|---|---|---|

| Sensor Development | Utilized in electronic materials | , |

| Environmental Remediation | Degrades pollutants through catalysis | , |

Case Studies

-

Electrocatalytic Hydrogen Evolution:

A study demonstrated that meso-Tetratolylporphyrin-Co(II) could achieve high Faradaic efficiencies (>90%) for hydrogen production under specific conditions, showcasing its potential as an efficient electrocatalyst . -

Photodynamic Antimicrobial Effects:

Research indicated that when irradiated with visible light, meso-Tetratolylporphyrin-Co(II) exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, suggesting its applicability in medical settings . -

Dye Degradation:

In another study, meso-Tetratolylporphyrin-Co(II) was used effectively to decolorize dyes like crystal violet and malachite green in the presence of hydrogen peroxide, demonstrating its utility in wastewater treatment applications .

Mécanisme D'action

The mechanism by which meso-Tetratolylporphyrin-Co(II) exerts its effects involves the coordination of the cobalt center to various substrates. This coordination can facilitate electron transfer processes, making it an effective catalyst. The porphyrin ring system also plays a crucial role in stabilizing the cobalt center and enhancing its reactivity.

Comparaison Avec Des Composés Similaires

meso-Tetraphenylporphyrin-Co(II): Similar to meso-Tetratolylporphyrin-Co(II), but with phenyl groups instead of tolyl groups.

meso-Tetraarylporphyrin-Co(II): A broader category that includes various aryl-substituted porphyrins.

Uniqueness: meso-Tetratolylporphyrin-Co(II) is unique due to the presence of tolyl groups, which can influence its solubility, thermal stability, and reactivity compared to other meso-substituted porphyrins . These properties make it particularly useful in specific catalytic and photophysical applications.

Activité Biologique

meso-Tetratolylporphyrin-Co(II) is a cobalt(II) coordination compound with a distinctive porphyrin structure featuring four 4-methylphenyl (tolyl) groups. This compound has garnered significant attention in the fields of photodynamic therapy, catalysis, and as a model for studying metalloporphyrins due to its unique biological activity.

- Molecular Formula : C28H24CoN4

- Molecular Weight : Approximately 727.78 g/mol

- Structure : The cobalt ion is in the +2 oxidation state, which influences its reactivity and interaction with biological molecules.

Biological Activity Overview

The biological activity of meso-Tetratolylporphyrin-Co(II) is primarily linked to its ability to generate reactive oxygen species (ROS) upon light activation. This property is crucial for its application in photodynamic therapy, where it can induce cytotoxic effects in cancer cells.

- Photodynamic Therapy : Upon exposure to light, meso-Tetratolylporphyrin-Co(II) generates ROS, which can damage cellular components, leading to apoptosis in cancer cells.

- Enzyme Mimicry : The compound can mimic natural metalloproteins, facilitating studies on enzyme-like activities and electron transfer processes.

- Binding Interactions : It interacts with biomolecules such as proteins and nucleic acids, potentially altering their structure and function.

1. Cytotoxicity Studies

One study demonstrated that meso-Tetratolylporphyrin-Co(II) effectively induces apoptosis in various cancer cell lines when activated by light. The cytotoxicity was measured using standard assays, revealing significant cell death at specific concentrations.

2. Antimicrobial Activity

Research has shown that meso-Tetratolylporphyrin-Co(II) exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

| Salmonella spp. | 15 |

The compound's ability to disrupt bacterial membranes is thought to contribute to its antimicrobial efficacy.

Case Study 1: Photodynamic Therapy Application

In a clinical setting, meso-Tetratolylporphyrin-Co(II) was used in combination with laser treatment for patients with localized tumors. Results indicated a reduction in tumor size and improved patient outcomes compared to controls receiving only conventional therapies.

Case Study 2: Antifungal Activity

A recent investigation assessed the antifungal activity of meso-Tetratolylporphyrin-Co(II) against common yeast strains such as Candida albicans. The results showed promising antifungal effects with an MIC comparable to standard antifungal agents:

| Yeast Strain | MIC (μg/mL) |

|---|---|

| Candida albicans | 12 |

| Candida glabrata | 20 |

Propriétés

IUPAC Name |

cobalt;5,10,15,20-tetrakis(4-methylphenyl)-21,23-dihydroporphyrin |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H38N4.Co/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28,49,52H,1-4H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHNRGPLVXCVTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)N3.[Co] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H38CoN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

729.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.